DNA-PK Inhibitory Activity: Target Compound vs. 2-Morpholino-8-Aryl Chromen-4-one (NU7441)
The target compound lacks both the 2‑morpholino group and the 8‑aryl substituent that are essential for potent DNA‑PK inhibition in the chromen‑4‑one series. In the benchmark DNA‑PK inhibitor NU7441 (2‑morpholino‑8‑dibenzothiophenyl‑chromen‑4‑one), these structural elements confer an IC₅₀ of 13–14 nM against the enzyme [1]. The DNA‑PK SAR study explicitly demonstrated that the 2‑amino/morpholino substituent is a prerequisite for activity, while 6‑ and 7‑substitution is disfavored and 8‑substitution is tolerated [1]. Because the target compound carries the phenylpiperazine‑ethoxy group at the disfavored 7‑position and possesses neither a 2‑nor an 8‑substituent, it is predicted to have an IC₅₀ against DNA‑PK in the micromolar to high‑micromolar range, representing a > 1,000‑fold reduction in potency relative to NU7441.
| Evidence Dimension | DNA-PK inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; predicted > 10 µM based on SAR |
| Comparator Or Baseline | NU7441: IC₅₀ = 13–14 nM |
| Quantified Difference | Estimated ≥ 1,000‑fold lower potency |
| Conditions | DNA-PK in vitro enzymatic assay |
Why This Matters
For researchers requiring a DNA‑PK‑inactive chromen‑4‑one control, this compound provides a closely matched scaffold devoid of the substituents that drive kinase potency, enabling clean selectivity profiling.
- [1] Hardcastle, I. R., et al. (2005). Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach. Journal of Medicinal Chemistry, 48(24), 7829–7846. DOI: 10.1021/jm050444b. View Source
